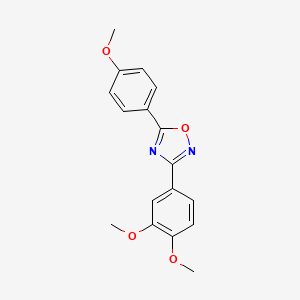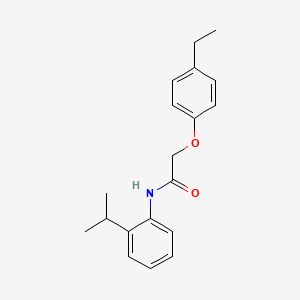![molecular formula C11H12Cl2N2O3 B5832564 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid, also known as DAPT, is a small molecule that has gained significant attention in scientific research due to its ability to inhibit Notch signaling. Notch signaling is a critical pathway involved in many biological processes, including development, differentiation, and homeostasis. DAPT has been shown to have potential applications in various fields of research, including cancer, neurodegenerative diseases, and stem cell biology.
Mecanismo De Acción
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid acts as a gamma-secretase inhibitor, which blocks the cleavage of the Notch receptor by the gamma-secretase enzyme complex. This results in the inhibition of Notch signaling, which plays a critical role in cell fate determination and differentiation.
Biochemical and Physiological Effects:
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid inhibits cell proliferation and induces apoptosis. In neural stem cells, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid promotes the differentiation of neurons and enhances their survival. In embryonic stem cells, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid maintains their pluripotency and prevents their differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to selectively block the pathway without affecting other signaling pathways. However, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been shown to have off-target effects on other gamma-secretase substrates, such as the amyloid precursor protein, which can lead to unwanted side effects. Additionally, the use of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid in vivo can be limited by its poor bioavailability and rapid metabolism.
Direcciones Futuras
There are many potential future directions for the use of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid in scientific research. One area of interest is the role of Notch signaling in cancer stem cells, which are thought to play a critical role in tumor initiation and progression. Another area of interest is the use of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the development of more potent and selective gamma-secretase inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid involves the reaction of 4-amino-3,5-dichlorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then hydrolyzed to obtain 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid. The synthesis method of 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid is relatively straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been extensively studied in various fields of research. In cancer research, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been shown to inhibit the growth of cancer cells by blocking the Notch signaling pathway. In neurodegenerative diseases, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been shown to promote the differentiation of neural stem cells and protect neurons from apoptosis. In stem cell biology, 5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid has been used to maintain the pluripotency of embryonic stem cells and induce the differentiation of induced pluripotent stem cells.
Propiedades
IUPAC Name |
5-(4-amino-3,5-dichloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-7-4-6(5-8(13)11(7)14)15-9(16)2-1-3-10(17)18/h4-5H,1-3,14H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBWWNNKDXSVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)

![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)

![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)
![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)

![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)

![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)
